CID 5359556
Overview
Description
CID 5359556 is a useful research compound. Its molecular formula is C22H14N6Na2O9S2 and its molecular weight is 616.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Control of Protein Function in Cells : CID has been utilized to study various biological processes, particularly in controlling protein function with precision and spatiotemporal resolution. It's primary application has been in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : CID tools, especially in the context of PROTAC-CID platforms, have been engineered for inducible gene regulation and gene editing. These tools enable fine-tuning of gene expression and multiplex biological signals, which are useful for biomedical research and potential medical applications (Ma et al., 2023).
Insight into Cellular Processes : CID techniques have provided insights into cellular processes that were otherwise challenging to study, such as the dynamics of lipid second messengers and small GTPases. CID experiments have helped partially explain the “signaling paradox” in these cases (DeRose, Miyamoto, & Inoue, 2013).
Reversible Protein Dimerization : Researchers have developed chemical inducers of protein dimerization that can be rapidly activated and deactivated, enhancing the spatiotemporal control over protein-protein interactions, crucial in cellular events like cell signaling networks (Aonbangkhen et al., 2018).
Water Use Efficiency in Agriculture : CID, in the context of carbon isotope discrimination, has been applied in agriculture to improve water use efficiency and productivity, particularly in crops like barley. This approach provides a reliable method for selecting high water use efficiency in breeding programs (Anyia et al., 2007).
Methodological Challenges in Developmental Research : CID is also relevant in addressing methodological challenges in developmental research, especially in understanding the underlying causal mechanisms in child and adolescent development (Hamaker, Mulder, & van IJzendoorn, 2020).
Properties
IUPAC Name |
disodium;(6E)-4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;;/h1-11,24H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b26-25?,27-21-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBVRFLHNUEVRO-AXSRUCDFSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N6Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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